

Application Notes and Protocols for HJM-561 in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

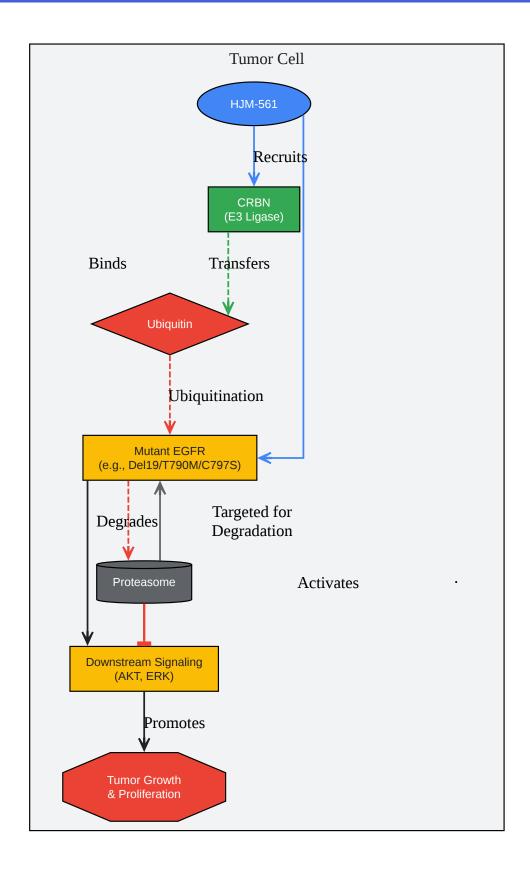
HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] Specifically, **HJM-561** targets and induces the degradation of EGFR harboring activating mutations (such as exon 19 deletion or L858R) in combination with the T790M resistance mutation and the C797S mutation, which renders covalent inhibitors like osimertinib ineffective.[1][2][3] This document provides detailed protocols for utilizing **HJM-561** in preclinical xenograft mouse models, a critical step in evaluating its in vivo efficacy and mechanism of action.

Mechanism of Action

HJM-561 functions as a bifunctional molecule. One end of the molecule, the "warhead," is based on brigatinib and binds to the mutant EGFR protein.[4] The other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5] This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[4] The resulting degradation of the mutant EGFR protein leads to the inhibition of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to tumor growth inhibition.[6][7]

Signaling Pathway Diagram





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Caption: Mechanism of action of **HJM-561**.



Quantitative Data Summary

In Vivo Efficacy of HJM-561

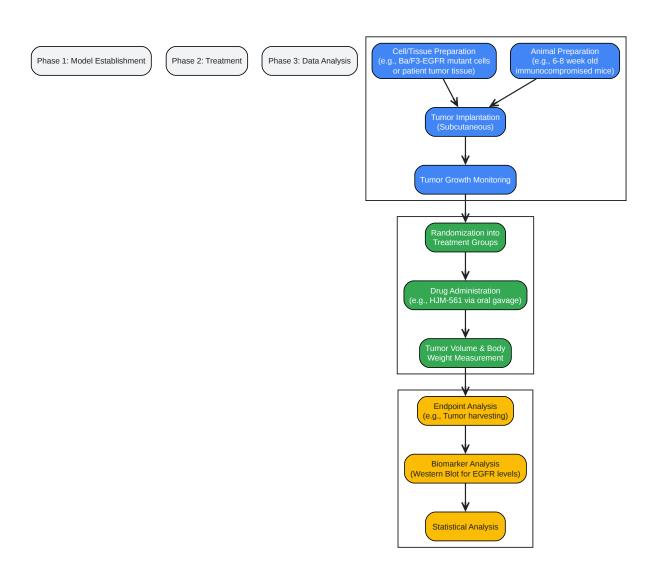
Model Type	Cell Line / PDX ID	Mouse Strain	Treatmen t	Dosing Schedule	Tumor Growth Inhibition (TGI) / Reductio n	Referenc e
CDX	Ba/F3- EGFR (Del19/T79 0M/C797S)	Nude	HJM-561 (20 mg/kg)	p.o., daily for 18 days	58% reduction in tumor volume	[5]
CDX	Ba/F3- EGFR (Del19/T79 0M/C797S)	Nude	HJM-561 (40 mg/kg)	p.o., daily for 18 days	84% reduction in tumor volume	[5]
PDX	NSCLC (Del19/T79 0M/C797S)	Nude	HJM-561 (40 mg/kg)	p.o., daily for 18 days	67% TGI	[5]

Pharmacokinetic Parameters of HJM-561 in Mice

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)			
Cmax	-	3677.25 ng/mL			
AUC	-	1970.2 h*ng/mL			
T½ (half-life)	2.9 h	2.5 h			
Bioavailability	-	38.6%			
Data from a published study.[5]					

Experimental Protocols Experimental Workflow Diagram





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Caption: General workflow for **HJM-561** xenograft studies.



Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol is designed for establishing a subcutaneous xenograft model using Ba/F3 cells engineered to express the triple-mutant EGFR (Del19/T790M/C797S).

1. Cell Culture:

- Culture Ba/F3-EGFR (Del19/T790M/C797S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.[8]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 2-3 days to maintain exponential growth.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

- Harvest Ba/F3 cells during their exponential growth phase.
- Wash the cells with sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.



- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
- Prepare **HJM-561** in a vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
- Administer HJM-561 orally (e.g., at 20 or 40 mg/kg) once daily for 18 consecutive days.[5]
- Administer the vehicle solution to the control group following the same schedule.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- 5. Endpoint and Analysis:
- At the end of the treatment period, euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis.
- A portion of the tumor can be snap-frozen in liquid nitrogen for western blot analysis to confirm the degradation of EGFR and phospho-EGFR.
- Another portion can be fixed in formalin for immunohistochemical analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of a PDX model from a patient's tumor tissue harboring the relevant EGFR mutations.

- 1. Patient Tumor Tissue:
- Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR Del19/T790M/C797S mutations under appropriate ethical guidelines and with informed consent.
- Place the tissue in a sterile collection medium on ice and transport it to the laboratory immediately.
- 2. Animal Model:



- Use severely immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks of age, to improve the success rate of engraftment.
- 3. Tumor Tissue Implantation:
- In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Anesthetize the mouse.
- Implant one tumor fragment subcutaneously into the flank of each mouse.
- 4. Tumor Engraftment and Expansion:
- Monitor the mice for tumor growth. This may take several weeks to months.
- Once a tumor reaches a size of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion. This is considered passage 1 (P1).
- For drug efficacy studies, use tumors from P2-P4 to ensure sufficient material and stable growth.
- 5. Efficacy Study:
- Once the tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
- Follow the treatment, monitoring, and endpoint analysis steps as described in Protocol 1 (steps 4 and 5).

Conclusion

HJM-561 represents a promising therapeutic strategy for NSCLC patients who have developed resistance to osimertinib due to the EGFR C797S mutation. The protocols outlined in this document provide a framework for the preclinical evaluation of **HJM-561** in relevant xenograft models. Careful execution of these studies will be crucial in further elucidating the therapeutic potential of this novel EGFR PROTAC degrader.



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